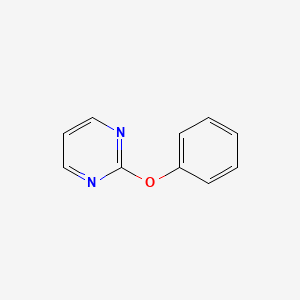
2-Phenoxypyrimidine
カタログ番号 B8775612
分子量: 172.18 g/mol
InChIキー: CEBDRQUBQYQBEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06660744B1
Procedure details


A mixture of 2-phenoxypyrimidine (int AY) (4.03 g, 0.0234 mol) and N-iodosuccinimide (10.52 g, 0.0468 mol) in trifluoroacetic acid (40 mL) and trifluoroacetic anhydride (8 mL) was heated at reflux for 4 hours. The mixture was allowed to cool to ambient temperature and water (75 mL) was added. The mixture was extracted with three times with 50 mL. The combined organic layers were washed twice with saturated aqueous sodium bicarbonate (50 mL), twice with 10% aqueous sodium thiosulfate (50 mL) and brine (50 mL). The organic layer was dried over magnesium sulfate, filtered and the solvent was removed in vacuo. The crude solid was purified by flash column chromatography on silica gel using n-heptane/ethyl acetate (3:1) as an eluent to give 2-(4-iodophenoxy)pyrimidine as a light yellow solid (3.49 g, 0.0117 mol): 1H NMR (CDCl3, 400 MHz) 8.57 (d, 2H), 7.73 (d, 2H), 7.07 (t, 1H), 6.98 (d 2H); TLC (n-heptane/ethyl acetate=1:1) Rf 0.45.





Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:14]N1C(=O)CCC1=O.O>FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[I:14][C:5]1[CH:4]=[CH:3][C:2]([O:1][C:8]2[N:9]=[CH:10][CH:11]=[CH:12][N:13]=2)=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.03 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=NC=CC=N1
|
|
Name
|
|
|
Quantity
|
10.52 g
|
|
Type
|
reactant
|
|
Smiles
|
IN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with three times with 50 mL
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed twice with saturated aqueous sodium bicarbonate (50 mL), twice with 10% aqueous sodium thiosulfate (50 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude solid was purified by flash column chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(OC2=NC=CC=N2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0117 mol | |
| AMOUNT: MASS | 3.49 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
